meso-Tetra(2-naphthyl) porphine

Description

Contextual Significance of Synthetic Porphyrin Macrocycles in Contemporary Chemistry

Synthetic porphyrin macrocycles are at the forefront of contemporary chemistry, serving as versatile building blocks for a vast array of functional materials and systems. uc.ptnih.gov These unique molecules, with their characteristic 18-π electron aromatic core, exhibit exceptional electronic and photophysical properties. nih.gov Their significance stems from their structural similarity to naturally occurring porphyrins like heme and chlorophyll (B73375), which are fundamental to biological processes such as oxygen transport and photosynthesis. researchgate.netjhuapl.edu Chemists have been inspired to create a plethora of "un-natural" synthetic porphyrins, which can be tailored for specific applications where their natural counterparts would not be suitable. researchgate.net The ability to synthetically modify the porphyrin periphery allows for the fine-tuning of their properties, paving the way for their use in fields as diverse as catalysis, photodynamic therapy (PDT), solar energy conversion, and chemical sensing. uc.ptnih.govacs.orgresearchgate.net

Importance of meso-Substitution in Tuning Porphyrin Properties

The introduction of substituents at the meso-positions of the porphyrin ring is a powerful strategy for modulating its physicochemical properties. rsc.org This strategic functionalization can influence the electronic structure, solubility, aggregation behavior, and catalytic activity of the porphyrin. rsc.orgresearchgate.net For instance, the attachment of electron-donating or electron-withdrawing groups can alter the redox potentials and the energy of the frontier molecular orbitals (HOMO and LUMO), thereby tuning the molecule's electronic and optical characteristics. rsc.orgnih.gov Symmetrical substitutions, as seen in classic 5,10,15,20-tetraarylporphyrins, provide a foundational platform, while unsymmetrically substituted porphyrins offer even greater control for creating highly specialized molecules. rsc.org This targeted modification is crucial for developing porphyrins with enhanced performance in applications like nonlinear optics and photoredox catalysis. rsc.orgrsc.org

Specific Role of Naphthyl Substituents in Porphyrin Systems

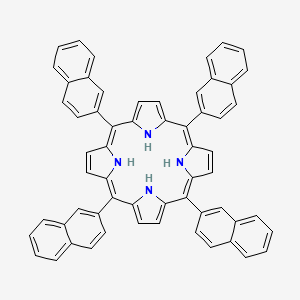

The incorporation of naphthyl groups at the meso-positions of a porphyrin, as in meso-tetra(2-naphthyl)porphine, introduces unique steric and electronic effects. bohrium.comresearchgate.net The bulky naphthyl moieties can influence the planarity of the porphyrin core, which in turn affects its spectroscopic and photophysical properties. researchgate.net These substituents can also enhance the light-harvesting capabilities of the porphyrin, making them promising candidates for applications in photodynamic therapy and solar energy conversion. researchgate.netnih.gov Furthermore, the extended π-system of the naphthyl group can engage in electronic communication with the porphyrin macrocycle, although the extent of this interaction can be influenced by the substitution pattern. researchgate.netanu.edu.au The presence of naphthyl groups has been shown to impact the photostability and singlet oxygen generation quantum yields of porphyrins, highlighting their importance in designing effective photosensitizers. nih.gov

Data at a Glance: Key Properties of meso-Tetra(2-naphthyl)porphine and Related Derivatives

Below are interactive data tables summarizing the key spectroscopic, physicochemical, and application-related properties of meso-tetra(2-naphthyl)porphine and its derivatives.

Spectroscopic Characterization

| Compound | UV-Vis (λmax, nm) | 1H NMR (δ, ppm) | Fluorescence (λem, nm) |

| meso-Tetra(2-naphthyl)porphine | Soret: ~424, Q-bands: ~518, 553, 591, 647 worldscientific.com | β-pyrrole: 8.65-8.40, Naphthyl: 8.35-7.03, NH: -2.25 worldscientific.com | 649, 706 worldscientific.com |

| 5,10,15-Tri(2-naphthyl)-20-(4-aminonaphthyl)porphine | Soret: 424, Q-bands: 518, 553, 591, 647 worldscientific.com | β-pyrrole: 8.65-8.40, Naphthyl: 8.35-7.03, NH: -2.25 worldscientific.com | - |

| 5,10,15-Tri(2-naphthyl)-20-(4-nitronaphthyl)porphine | Soret: 424, Q-bands: 517, 550, 590, 646 worldscientific.com | β-pyrrole: 8.60-8.46, Naphthyl: 8.44-7.05, NH: -2.26 worldscientific.com | - |

Physicochemical Properties

| Compound | Molar Absorptivity (log ε) | Redox Potential (E½, V vs. Ag/AgCl) |

| meso-Tetra(2-naphthyl)porphine | Soret: 253.9, Q-bands: 12.7, 1.6, 1.0, 4.0 worldscientific.com | - |

| Pt(II) meso-tetra-acenaphthyl porphyrin | - | Oxidation: +1.10, Reduction: -1.47 unibo.it |

| 5,10,15-Tri(2-naphthyl)-20-(4-nitronaphthyl)porphine | Soret: 285.3, Q-bands: 16.9, 3.03, 4.86, 0.66 worldscientific.com | - |

Application-Specific Data

| Application | Compound | Key Parameter | Value |

| Photodynamic Therapy | Pt(II) meso-tetra-acenaphthyl porphyrin | Singlet Oxygen Quantum Yield (ΦΔ) | 0.88 unibo.it |

| Chemical Sensing | meso-tetra-(3,5-dibromo-4-hydroxylphenyl)porphyrin | Analyte: Pb(II), Detection Limit | 0.21 ng/mL dss.go.th |

| Nonlinear Optics | β-Heptasubstituted porphyrins | Third-order NLO Susceptibility (χ(3)) | (2.7–3.4) × 10⁻²³ cm³ W⁻² rsc.org |

Computational Data

| Compound | HOMO (eV) | LUMO (eV) | Calculated UV-Vis (λmax, nm) |

| meso-alkynyl naphthoporphyrins (general) | Elevated | Reduced | ~800 rsc.org |

| meso-tetra(thien-2-yl)porphyrins | - | - | Soret: 426 researchgate.net |

| meso-tetraarylthienylporphyrins | - | - | Soret: 435-441 researchgate.net |

Properties

IUPAC Name |

(5Z,9Z,15Z,19Z)-5,10,15,20-tetranaphthalen-2-yl-21,22,23,24-tetrahydroporphyrin | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H40N4/c1-5-13-41-33-45(21-17-37(41)9-1)57-49-25-27-51(61-49)58(46-22-18-38-10-2-6-14-42(38)34-46)53-29-31-55(63-53)60(48-24-20-40-12-4-8-16-44(40)36-48)56-32-30-54(64-56)59(52-28-26-50(57)62-52)47-23-19-39-11-3-7-15-43(39)35-47/h1-36,61-64H/b57-49-,57-50?,58-51-,58-53?,59-52?,59-54-,60-55?,60-56- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHKSTRJFXIZHQT-UYOYOLLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=C4C=CC(=C(C5=CC=C(N5)C(=C6C=CC(=C(C7=CC=C3N7)C8=CC9=CC=CC=C9C=C8)N6)C1=CC2=CC=CC=C2C=C1)C1=CC2=CC=CC=C2C=C1)N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC(=C2)/C/3=C\4/N/C(=C(\C5=CC=C(N5)/C(=C/6\N/C(=C(\C7=CC=C3N7)/C8=CC9=CC=CC=C9C=C8)/C=C6)/C1=CC2=CC=CC=C2C=C1)/C1=CC2=CC=CC=C2C=C1)/C=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H40N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

817.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for Meso Tetra 2 Naphthyl Porphine

General Synthesis of meso-Aryl Porphyrins (e.g., Adler-Longo Method)

The synthesis of meso-aryl porphyrins is most commonly achieved through the condensation of pyrrole (B145914) with an appropriate aldehyde. Two classical methods, the Rothemund synthesis and the Adler-Longo method, have been foundational in this field. The Rothemund method, first described in 1936, involves heating pyrrole and an aldehyde in a sealed tube at high temperatures, but it often results in low yields. chemijournal.com

The Adler-Longo method, developed in the 1960s, offered a significant improvement. chemijournal.comresearchgate.net This one-step approach involves the acid-catalyzed condensation of pyrrole and an aldehyde in a solvent like propionic or acetic acid, open to the atmosphere. researchgate.netnih.gov The reaction is typically carried out at reflux temperatures, around 141°C, and yields are generally in the range of 10-30%. nih.govnih.gov While more efficient than the Rothemund synthesis, the Adler-Longo method has drawbacks, including the formation of tar-like byproducts that can complicate purification and the production of reduced porphyrin impurities known as chlorins. chemijournal.comnih.gov The harsh, acidic conditions also limit its use with aldehydes containing sensitive functional groups. chemijournal.com

A major advancement in porphyrin synthesis was the Lindsey synthesis, which separates the process into two distinct steps: the acid-catalyzed condensation of pyrrole and aldehyde at room temperature to form the porphyrinogen (B1241876) intermediate, followed by oxidation to the porphyrin. nih.govchem-station.com This method, often carried out under high dilution conditions to minimize side reactions, generally provides higher yields (10-60%) and is compatible with a wider range of aldehydes. nih.govchem-station.com However, the need for high dilution can be a practical limitation for large-scale preparations. chemijournal.com

More recent developments have focused on greener and more efficient synthetic routes, including mechanochemical methods that eliminate the need for large volumes of solvent and microwave-assisted syntheses. nih.gov

Optimized Synthetic Routes for meso-Tetra(2-naphthyl)porphine

The synthesis of meso-tetra(2-naphthyl)porphine specifically can be achieved using adaptations of the general methods described above. The direct condensation of 2-naphthaldehyde (B31174) and pyrrole is the primary route. researchgate.net Optimization of reaction conditions is crucial for maximizing the yield and purity of the final product.

One-pot methodologies, which combine the condensation and metallation steps, have also been explored for the synthesis of metallated meso-tetra(naphthyl)porphyrins. researchgate.net These methods involve reacting pyrrole, the aldehyde, and a metal salt in a suitable solvent system. researchgate.net

The table below summarizes key aspects of different synthetic approaches for meso-aryl porphyrins, which are applicable to the synthesis of meso-tetra(2-naphthyl)porphine.

| Method | Description | Typical Yield | Advantages | Disadvantages |

| Adler-Longo | One-pot condensation of pyrrole and aldehyde in refluxing propionic or acetic acid. researchgate.netnih.govnih.gov | 10-30% nih.govnih.gov | Simple, one-step procedure. chemijournal.comnih.gov | Harsh conditions, formation of tarry byproducts and chlorins, not suitable for sensitive aldehydes. chemijournal.com |

| Lindsey | Two-step synthesis involving room temperature condensation to porphyrinogen followed by oxidation. nih.govchem-station.com | 10-60% nih.gov | Milder conditions, higher yields, broader aldehyde scope. chemijournal.comchem-station.com | Requires high dilution, can be less practical for large-scale synthesis. chemijournal.com |

| Mechanochemical | Solvent-free grinding of pyrrole and aldehyde with an acid catalyst, followed by oxidation. nih.gov | Comparable to Lindsey (for TPP) nih.gov | Environmentally friendly (solvent-free), potential for industrial scale-up. nih.gov | Yields are still being optimized for a wide range of porphyrins. nih.gov |

| Microwave-assisted | Synthesis on a silica (B1680970) gel support using microwave irradiation. nih.gov | 1-10% nih.gov | Rapid heating, potentially faster reaction times. | Low yields reported in some cases. nih.gov |

Metallation Procedures for Forming Metal Complexes of meso-Tetra(2-naphthyl)porphine

The insertion of a metal ion into the core of the meso-tetra(2-naphthyl)porphine macrocycle is a common derivatization that significantly influences its electronic, catalytic, and photophysical properties. The general procedure involves reacting the free-base porphyrin with a metal salt in a suitable solvent. researchgate.net

Commonly used metal salts include acetates (e.g., zinc acetate (B1210297), copper acetate, nickel acetate) and chlorides (e.g., cobalt chloride, manganese chloride). researchgate.net The choice of solvent is critical and often depends on the specific metal and the solubility of the reactants. Acetic acid is a frequently used solvent for metallation reactions, which are typically carried out at reflux for a period ranging from one to five hours. researchgate.net Dimethylformamide (DMF) has also been shown to be an effective solvent for the synthesis of copper complexes of meso-tetraarylthien-2-yl porphyrins. researchgate.net

For sterically hindered porphyrins, where metal insertion can be challenging, refluxing the free-base ligand with a metal halide and a non-coordinating base like 2,6-lutidine in a high-boiling solvent such as 1,2,4-trichlorobenzene (B33124) can facilitate the metallation process. nih.govacs.org The progress of the metallation is often monitored by UV-Vis spectroscopy, observing the characteristic shifts in the Soret and Q-bands upon metal insertion.

The table below provides examples of metal complexes of meso-tetra(aryl)porphyrins and the conditions used for their synthesis.

| Metal Ion | Metal Salt | Solvent | Reaction Conditions | Reference |

| Zinc(II) | Zinc Acetate | Acetic Acid | Reflux, 1-5 hours | researchgate.net |

| Copper(II) | Copper Acetate | Acetic Acid | Reflux, 1-5 hours | researchgate.net |

| Nickel(II) | Nickel Acetate | Acetic Acid | Reflux, 1-5 hours | researchgate.net |

| Cobalt(II) | Cobalt Chloride | Acetic Acid | Reflux, 1-5 hours | researchgate.net |

| Manganese(III) | Manganese Chloride | Acetic Acid | Reflux, 1-5 hours | researchgate.net |

| Palladium(II) | - | - | - | acs.org |

Chemical Functionalization at meso- and β-Positions of the Porphyrin Macrocycle

Further chemical modification of the meso-tetra(2-naphthyl)porphine macrocycle at its meso- or β-pyrrolic positions allows for the fine-tuning of its properties. These functionalizations can be broadly categorized into electrophilic and nucleophilic substitution reactions.

Electrophilic Substitution:

The porphyrin macrocycle is an electron-rich aromatic system susceptible to electrophilic attack. researchgate.net Nitration is a common electrophilic substitution reaction performed on meso-tetraarylporphyrins. iaea.orgresearchgate.netclockss.org The reaction of meso-tetraarylporphyrins with nitric acid can lead to the introduction of nitro groups onto the meso-aryl rings. clockss.orgresearchgate.net The position of nitration on the aryl rings can be influenced by existing substituents. clockss.org For instance, electron-withdrawing groups can direct nitration to adjacent phenyl rings, while electron-releasing groups tend to direct it to the same phenyl ring. clockss.org Nitration can also occur at the β-pyrrolic positions, particularly in metal complexes where the central metal can modulate the reactivity of the macrocycle. researchgate.net

Halogenation is another important electrophilic substitution. The introduction of halogen atoms can serve as a handle for further functionalization through cross-coupling reactions. researchgate.net

Nucleophilic Substitution:

While less common than electrophilic substitution on the neutral porphyrin, nucleophilic substitution reactions are important for introducing a variety of functional groups. Vicarious Nucleophilic Substitution (VNS) is a powerful method for introducing substituents onto electron-deficient aromatic rings. arabjchem.orgresearchgate.net In the context of porphyrins, VNS reactions are often carried out on nitrated meso-tetraarylporphyrins, where the electron-withdrawing nitro group activates the ring towards nucleophilic attack. arabjchem.orgresearchgate.net This allows for the introduction of functionalities like amino groups. yu.edu.jo The presence of a metal ion in the porphyrin core can influence the outcome of these reactions. arabjchem.orgresearchgate.net

Functionalization at the meso-positions can also be achieved through organometallic methodologies, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling). nih.govacs.orgacs.org These methods allow for the formation of carbon-carbon bonds, enabling the introduction of a wide range of aryl and other organic fragments.

Advanced Spectroscopic Characterization and Photophysical Investigations of Meso Tetra 2 Naphthyl Porphine

Electronic Absorption Spectroscopy

The electronic absorption spectrum of a porphyrin is defined by two primary features in the ultraviolet-visible region: an extremely intense Soret band (or B-band) near 400 nm and a series of much weaker absorptions in the 500–700 nm range known as Q-bands. mdpi.comscispace.comnih.gov These transitions originate from π-π* electronic transitions within the highly conjugated porphyrin macrocycle and are well-described by Gouterman's four-orbital model, which considers the transitions between the two highest occupied molecular orbitals (HOMO) and the two lowest unoccupied molecular orbitals (LUMO). nih.gov

The absorption spectrum of meso-Tetra(2-naphthyl)porphine (TNP) in a neutral organic solvent like chloroform (B151607) displays the characteristic intense Soret band and the weaker Q-bands. worldscientific.com In free-base porphyrins (with two protons in the core), the reduced symmetry (D2h) compared to their metallated (D4h) counterparts leads to a splitting of the Q-bands, typically resulting in four distinct peaks. researchgate.net

The introduction of substituents at the meso-positions of the porphyrin ring significantly influences the electronic properties and, consequently, the absorption spectra. The 2-naphthyl groups in TNP, being larger and more π-conjugated aromatic systems than the phenyl groups in the well-studied meso-tetraphenylporphyrin (TPP), exert a notable electronic effect. This extended conjugation leads to a bathochromic (red) shift in both the Soret and Q-bands compared to TPP. researchgate.netresearchgate.net This phenomenon arises because the π-system of the naphthyl substituent interacts with the porphyrin's π-system, altering the energy levels of the frontier orbitals. researchgate.net While different peripheral substituents generally have a minor effect on the transition mode itself, they systematically alter the transition energies. worldscientific.com For instance, studies on various meso-tetranaphthylporphyrin derivatives show the Soret band appearing around 420 nm and the Q-bands in the 510–660 nm range. worldscientific.com

| Compound | Soret Band (λ_max, nm) | Q-Bands (λ_max, nm) | Reference |

|---|---|---|---|

| meso-Tetra(2-naphthyl)porphine (TNP) | ~420 | ~518, ~555, ~595, ~652 | worldscientific.combibliotekanauki.pl |

| meso-Tetraphenylporphyrin (TPP) | ~419 | ~515, ~547, ~592, ~647 | researchgate.netniscpr.res.insemanticscholar.org |

The bathochromic shifts observed in the spectrum of meso-Tetra(2-naphthyl)porphine relative to TPP are a direct consequence of changes in the molecule's electronic structure. The attachment of the larger naphthyl groups at the meso-positions allows for more effective electronic communication between the substituent and the porphyrin macrocycle. researchgate.net This enhanced conjugation stabilizes the excited state more than the ground state, leading to a smaller HOMO-LUMO energy gap. researchgate.net

Electrochemical studies on similar porphyrins confirm that a smaller difference between the first oxidation and first reduction potentials, which corresponds to the HOMO-LUMO gap, predicts a red shift in the first Q-band. researchgate.net The more extensive π-system of the naphthyl groups can be considered to raise the energy of the HOMO and lower the energy of the LUMO, resulting in the observed bathochromic shifts in the Soret and Q-bands. niscpr.res.inacs.org This effect is a general trend, where replacing smaller aryl groups like phenyls with larger, more conjugated systems like thienyls or naphthyls consistently results in red-shifted absorption and emission bands. researchgate.net

Fluorescence Spectroscopy

Free-base porphyrins like meso-Tetra(2-naphthyl)porphine typically exhibit fluorescence emission from their first excited singlet state (S1). The emission spectrum is often a near mirror image of the Q-band absorption spectrum and usually consists of two main bands, Q(0,0) and Q(0,1). rsc.orgrsc.org

The fluorescence quantum yield (Φf) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τf) is the average time the molecule spends in the excited state before returning to the ground state via fluorescence. These parameters are highly sensitive to the porphyrin's structure and its environment.

For meso-substituted porphyrins, the nature of the aryl group can influence both Φf and τf. While specific, direct measurements for the 2-naphthyl isomer are not broadly reported, data for related structures provide insight. For comparison, the parent meso-tetraphenylporphyrin (TPP) has a fluorescence quantum yield of approximately 0.11 in non-degassed chloroform. researchgate.net The introduction of heavy atoms or groups that promote intersystem crossing to the triplet state can lead to a decrease in the fluorescence quantum yield. researchgate.net The fluorescence lifetime of many free-base porphyrins in organic solvents is typically in the range of several nanoseconds. For example, meso-tetrakis(pentafluorophenyl)porphyrin, a related compound, shows a lifetime of 9.8 ns in dichloromethane. nih.gov

| Compound | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f, ns) | Solvent | Reference |

|---|---|---|---|---|

| meso-Tetraphenylporphyrin (TPP) | 0.11 | ~10-12 | Toluene/Chloroform | semanticscholar.orgresearchgate.net |

| meso-Tetrakis(pentafluorophenyl)porphyrin | - | 9.8 | Dichloromethane | nih.gov |

| meso-Tetra(pyren-1-yl)porphyrin | 0.11 | - | Chloroform | nih.gov |

Note: Data for meso-Tetra(2-naphthyl)porphine is not explicitly available in the cited literature; values for related compounds are shown for context.

Excited-state porphyrins can participate in energy transfer, a non-radiative process where excitation energy is passed from a donor molecule to an acceptor molecule. One of the most common mechanisms is Förster Resonance Energy Transfer (FRET), which occurs over long distances (typically 1-10 nm) and depends on the spectral overlap between the donor's emission and the acceptor's absorption. utm.my Porphyrins, with their strong absorption and emission in the visible range, are excellent candidates for FRET studies. utm.my

In systems where porphyrins are linked to other chromophores, energy transfer can occur from the attached group to the porphyrin core, or vice-versa. unibo.it For instance, upon excitation of an appended chromophore, sensitized phosphorescence of a Pt(II) porphyrin has been observed with unitary efficiency, demonstrating a light-harvesting antenna effect. unibo.it meso-Tetra(2-naphthyl)porphine could act as an energy donor to an appropriate acceptor with overlapping absorption or as an acceptor from a donor that emits in the region of its Soret or Q-bands.

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance. For porphyrins, quenching can occur through several mechanisms, including electron transfer, energy transfer, and heavy-atom effects. Quenching can be dynamic, involving diffusion-controlled collisions between the excited porphyrin and a quencher, or static, involving the formation of a non-fluorescent ground-state complex. nih.gov

Reductive or oxidative electron transfer is a common quenching pathway. In reductive quenching, the excited porphyrin accepts an electron from a donor molecule (like an amine), while in oxidative quenching, it donates an electron to an acceptor (like TiO2). nih.govnih.gov Studies on meso-tetrakis(pentafluorophenyl)porphyrin have shown efficient fluorescence quenching by various amines through a bimolecular electron transfer process, which was confirmed by the detection of amine cation radicals. nih.gov Similarly, the fluorescence of meso-tetrakis(4-sulfonatophenyl)porphyrin is effectively quenched by colloidal TiO2 via electron injection from the porphyrin's excited state into the semiconductor's conduction band. nih.gov These studies indicate that meso-Tetra(2-naphthyl)porphine would also be susceptible to quenching by suitable electron donors or acceptors. Another significant quenching pathway for the excited singlet state is intersystem crossing (ISC) to the triplet state, which then can be quenched by molecular oxygen to produce reactive singlet oxygen. unibo.itnih.gov

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful tool for elucidating the structural features of porphyrin macrocycles.

Fourier Transform Infrared (FT-IR) Spectroscopy for Structural Elucidation

Fourier Transform Infrared (FT-IR) spectroscopy confirms the presence of key functional groups within the meso-tetra(2-naphthyl)porphine molecule. The FT-IR spectra of free-base porphyrins typically show a peak in the range of 3415-3400 cm⁻¹ corresponding to the N-H stretching vibration of the inner core. arkat-usa.org The disappearance of this N-H vibration upon metallation is a clear indicator of the formation of a metalloporphyrin complex. rsc.org

Characteristic bands observed around 1000 cm⁻¹ are assigned to the C-C-H bending modes of the meso-substituted porphyrin. rsc.org Additionally, strong absorption peaks related to specific substituents, such as the ester group stretch, can be identified. rsc.org For instance, in a related meso-substituted porphyrin, strong peaks at 1736 and 1260 cm⁻¹ were attributed to the ester group. rsc.org The presence of these characteristic peaks in the FT-IR spectrum provides strong evidence for the successful synthesis and structural integrity of the porphyrin derivative.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretch (free-base) | 3415-3400 | arkat-usa.org |

| δ(CCH) (meso-porphyrin) | ~1000 | rsc.org |

| Ester C=O Stretch | ~1736 | rsc.org |

| Ester C-O Stretch | ~1260 | rsc.org |

Resonance Raman Spectroscopy for Excited-State Structure Analysis

Resonance Raman (RR) spectroscopy is a powerful technique for probing the vibrational modes that are coupled to the electronic transitions of a molecule, providing insights into its excited-state structure. When the excitation wavelength is tuned to an electronic absorption band of the porphyrin, specific vibrational modes are enhanced.

For meso-substituted porphyrins, RR spectra reveal information about the structural dynamics upon photoexcitation. rsc.org For example, in studies of meso-tetrakis(4-carboxyphenyl)porphyrin, the Franck-Condon region photorelaxation dynamics following S₀ → S₄ electronic transition are primarily along the totally symmetric Cₘ–phenyl stretch and porphyrin ring breathing modes. rsc.org This indicates a change in the geometry of the molecule in the excited state involving these specific coordinates.

Furthermore, RR studies on aggregated forms of porphyrins, such as the diacid of meso-tetra(4-pyridinium)porphyrin, have been conducted with excitation near the exciton (B1674681) absorption bands to understand the intermolecular interactions. researchgate.net The analysis of RR spectra, often aided by density functional theory (DFT) calculations, allows for the assignment of observed bands to specific vibrational modes, including those that are strongly enhanced due to ruffling or other distortions of the porphyrin macrocycle in the excited state. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the definitive structural characterization of porphyrins in solution.

¹H NMR and ¹³C NMR for Molecular Structure Confirmation

The ¹H NMR spectra of free-base porphyrins are highly characteristic due to the ring current effect of the macrocycle. mdpi.com This effect causes a significant upfield shift for the inner N-H protons, which typically resonate between -2 and -3 ppm, and a downfield shift for the peripheral β-pyrrole protons, appearing around 8-9 ppm. rsc.orgmdpi.comrsc.org The meso protons also experience this deshielding and resonate at even further downfield shifts. mdpi.com For instance, in meso-tetraphenylporphyrin (H₂TPP), the N-H protons appear as a broad singlet at -2.77 ppm, while the β-pyrrole protons are observed as a singlet at 8.90 ppm. rsc.org Upon metallation, the N-H signal disappears, confirming the coordination of the metal ion within the porphyrin core. rsc.org

¹³C NMR spectroscopy provides complementary structural information. The carbon signals of the porphyrin macrocycle and its substituents are observed at characteristic chemical shifts. For H₂TPP, the meso-carbon (Cₘₑₛₒ) resonates at 120.18 ppm, and the β-pyrrole carbons (Cᵦ) appear around 131.5 ppm. rsc.org The chemical shifts of the naphthyl carbons in meso-tetra(2-naphthyl)porphine would be expected in the aromatic region, and their specific assignments can be made through two-dimensional NMR techniques.

| Nucleus | Assignment | Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹H | N-H | -2.77 (s, br) | rsc.org |

| β-pyrrole | 8.90 (s) | rsc.org | |

| ortho-phenyl | 8.26-8.27 (d) | rsc.org | |

| ¹³C | Cmeso | 120.18 | rsc.org |

| Cβ | ~131.5 | rsc.org |

NMR Techniques for Probing Molecular Interactions

Advanced NMR techniques are invaluable for studying the non-covalent interactions between porphyrins and other molecules. mdpi.comresearchgate.net Methods such as chemical shift perturbation, Nuclear Overhauser Effect (NOE) spectroscopy, relaxation time measurements, and diffusion-ordered spectroscopy (DOSY) can provide detailed information about binding events, conformational changes, and the dynamics of molecular complexes. mdpi.comresearchgate.net

For example, changes in the chemical shifts of the porphyrin or the interacting molecule upon complexation can identify the binding sites. NOE experiments can reveal through-space proximities between protons, helping to determine the geometry of the complex. mdpi.com These techniques are crucial for understanding how porphyrins interact with biological macromolecules like proteins and DNA, or with synthetic polymers in materials science applications. mdpi.comresearchgate.net

Mass Spectrometry for Molecular Integrity Verification

Mass spectrometry (MS) is a fundamental technique for confirming the molecular weight and, by extension, the molecular integrity of synthesized porphyrins. rsc.orgworldscientific.com Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are commonly employed. worldscientific.comniscpr.res.in The mass spectrum of meso-tetra(2-naphthyl)porphine would be expected to show a prominent peak corresponding to its molecular ion [M]⁺ or protonated molecule [M+H]⁺. The experimentally determined mass-to-charge ratio (m/z) is compared with the calculated molecular weight (814.97 g/mol for C₆₀H₃₈N₄) to verify the identity of the compound. frontierspecialtychemicals.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental composition. niscpr.res.in

Time-Resolved Spectroscopic Techniques for Excited State Dynamics

The study of the excited state dynamics of meso-tetra(2-naphthyl)porphine is crucial for understanding its photophysical behavior and potential applications in areas such as photodynamic therapy and artificial photosynthesis. Time-resolved spectroscopic techniques are powerful tools for probing the transient species and ultrafast processes that occur after photoexcitation. These methods allow for the determination of key parameters such as excited state lifetimes, quantum yields, and the kinetics of intersystem crossing and internal conversion.

Upon absorption of light, porphyrin molecules are promoted to an excited singlet state (Sn). The subsequent relaxation pathways are complex and occur on timescales ranging from femtoseconds to microseconds. For porphyrins, excitation into the intense Soret band (S0 → S2) is followed by rapid internal conversion to the lowest excited singlet state (S1), typically within femtoseconds to picoseconds. researchgate.netnih.gov From the S1 state, the molecule can relax to the ground state (S0) via fluorescence or non-radiative internal conversion, or it can undergo intersystem crossing to the triplet state (T1). The triplet state is of particular importance in applications like photodynamic therapy due to its long lifetime and its ability to generate reactive oxygen species. nih.gov

Femtosecond transient absorption (fs-TA) spectroscopy is a primary technique for investigating the ultrafast dynamics immediately following photoexcitation. nih.gov By using a pump pulse to excite the sample and a delayed probe pulse to measure the change in absorption, the evolution of the excited states can be tracked in real-time. For many meso-substituted porphyrins, fs-TA studies reveal rapid decay components on the order of tens to hundreds of femtoseconds, which are attributed to internal conversion from the S2 to the S1 state. researchgate.netnih.gov This is followed by slower dynamics in the picosecond to nanosecond range, corresponding to vibrational relaxation within the S1 state and subsequent decay pathways. researchgate.net

Time-Correlated Single Photon Counting (TCSPC) is another essential technique, primarily used to measure the fluorescence lifetime of the S1 state. nsf.gov This method involves the statistical collection of single fluorescence photons and their arrival times relative to the excitation pulse, building up a histogram of the fluorescence decay. uniklinikum-jena.deedinst.comhoriba.com The fluorescence lifetime (τF) is a critical parameter as it is inversely proportional to the sum of the rate constants for all deactivation pathways from the S1 state.

The triplet state dynamics are often investigated using nanosecond laser flash photolysis. This technique allows for the characterization of the triplet-triplet absorption spectrum and the determination of the triplet state lifetime (τT) and quantum yield (ΦT). researchgate.net The triplet state lifetime is sensitive to the presence of quenchers, such as molecular oxygen, which is a key process in the generation of singlet oxygen. nih.gov The quenching of the porphyrin triplet state by oxygen is a bimolecular process, and the efficiency of this energy transfer is a critical factor in photodynamic applications. nih.gov

For meso-tetra(2-naphthyl)porphine, the bulky naphthyl substituents are expected to influence the excited state dynamics through steric and electronic effects. The rotational freedom of the naphthyl groups can provide non-radiative decay channels, potentially shortening the excited state lifetimes compared to more planar porphyrins.

Detailed research findings on the photophysical properties of meso-tetra(2-naphthyl)porphine and related compounds are summarized in the table below. These data provide quantitative insight into the excited state dynamics of this class of molecules.

| Compound | Solvent | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τF, ns) | Triplet State Quantum Yield (ΦT) | Triplet State Lifetime (τT, µs) | Reference |

|---|---|---|---|---|---|---|

| meso-Tetra(2-naphthyl)porphine | Toluene | 0.083 | 9.1 | 0.86 | Not Reported | mdpi.com |

| meso-Tetraphenylporphyrin (TPP) | Benzene | 0.11 | 12.8 | 0.88 | Not Reported | nih.gov |

| meso-Tetra(p-tolyl)porphyrin | Toluene | 0.091 | 10.5 | 0.82 | Not Reported | mdpi.com |

The data indicate that the fluorescence quantum yield and lifetime of meso-tetra(2-naphthyl)porphine are slightly lower than those of the parent meso-tetraphenylporphyrin, while the triplet quantum yield is comparable. This suggests that the naphthyl groups may introduce additional non-radiative decay pathways from the S1 state, but the efficiency of intersystem crossing to the triplet state remains high.

Theoretical and Computational Chemistry Approaches for Meso Tetra 2 Naphthyl Porphine Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of porphyrin systems. mdpi.com This method allows for the calculation of molecular orbital energies, in particular the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter that governs the molecule's electronic properties, chemical reactivity, and optical characteristics. researchgate.net

In porphyrins, the electronic structure is largely described by Gouterman's four-orbital model, which involves two HOMOs (a1u, a2u) and a doubly degenerate LUMO (eg). umanitoba.ca For meso-substituted porphyrins, the nature of the substituent can influence the energies of these orbitals. In the case of meso-Tetra(2-naphthyl) porphine (B87208), the naphthyl groups are large aromatic substituents that extend the π-conjugated system of the molecule.

DFT calculations on analogous meso-aryl porphyrins reveal that while the frontier orbitals are primarily localized on the porphyrin macrocycle, the meso-substituents can perturb their energy levels. umanitoba.ca The extended π-system of the naphthyl groups in meso-Tetra(2-naphthyl) porphine is expected to engage in electronic communication with the porphyrin core. This interaction would likely lead to a destabilization (raising the energy) of the HOMO and stabilization (lowering the energy) of the LUMO, resulting in a smaller HOMO-LUMO gap compared to porphyrins with less extensive aromatic substituents, such as meso-tetraphenylporphyrin. This reduced energy gap is indicative of increased reactivity and a shift in absorption spectra to longer wavelengths.

Molecular Modeling and Conformational Analysis

Molecular modeling techniques, particularly those based on quantum mechanics or sophisticated force fields, are employed to determine the stable three-dimensional structures of porphyrin molecules. A key structural feature of meso-tetra-aryl porphyrins is the dihedral angle between the plane of the meso-substituent and the mean plane of the porphyrin macrocycle. This angle is determined by the balance between the stabilizing effects of π-conjugation (favoring planarity) and the destabilizing steric hindrance between the aryl groups and the β-pyrrolic hydrogens of the porphyrin core.

For this compound, the 2-naphthyl groups are significantly bulkier than phenyl groups. Molecular modeling and conformational analysis would predict a substantial steric clash between the naphthyl substituents and the porphyrin frame. This steric repulsion forces the naphthyl groups to rotate out of the porphyrin plane, resulting in a large dihedral angle. This twisting is necessary to achieve a stable, low-energy conformation. This significant rotation disrupts the π-conjugation between the naphthyl groups and the porphyrin core to some extent. Furthermore, the steric strain imposed by the four bulky substituents can induce non-planar distortions in the porphyrin macrocycle itself, such as saddling or ruffling, which in turn affects its electronic and photophysical properties.

Computational Prediction of Spectroscopic Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.comresearchgate.net It calculates the energies of vertical electronic excitations from the ground state to various excited states. researchgate.net For porphyrins, TD-DFT is particularly useful for interpreting the characteristic Soret (or B) band and the weaker Q-bands in the visible region of the spectrum. researchgate.netnih.gov These absorptions arise from π-π* transitions within the porphyrin's conjugated system, primarily involving the four Gouterman orbitals. umanitoba.ca

Computational studies on this compound would use TD-DFT to predict the wavelengths (λmax) and intensities (oscillator strengths) of these characteristic bands. The calculations would likely show that the extended conjugation provided by the naphthyl groups causes a bathochromic (red) shift in both the Soret and Q-bands compared to meso-tetraphenylporphyrin. This is because the extension of the π-system lowers the energy required for the electronic transitions. TD-DFT can also provide insights into the specific molecular orbitals involved in each electronic transition, helping to assign the spectral features observed experimentally. The accuracy of these predictions is dependent on the choice of the exchange-correlation functional and basis set used in the calculation. nih.govchemrxiv.org

| Property | Predicted Feature for this compound | Rationale |

| Conformation | Large dihedral angle between naphthyl and porphyrin planes; potential non-planar distortion of the macrocycle. | Significant steric hindrance from bulky 2-naphthyl groups. |

| Electronic Structure | Reduced HOMO-LUMO energy gap compared to tetraphenylporphyrin. | Extended π-conjugation from the naphthyl substituents. |

| UV-Vis Spectrum | Red-shift (bathochromic shift) of Soret and Q-bands compared to tetraphenylporphyrin. | Lower energy π-π* transitions due to extended conjugation. |

Calculation of Reactivity Parameters (e.g., Softness, Hardness, Electrophilicity Index)

Conceptual DFT provides a framework for defining and calculating chemical reactivity indices based on the electronic structure of a molecule. researchgate.net These parameters quantify aspects of chemical reactivity and are derived from the energies of the frontier molecular orbitals (HOMO and LUMO).

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as half the difference between the LUMO and HOMO energies: η ≈ (ELUMO - EHOMO) / 2. A larger HOMO-LUMO gap corresponds to a harder, less reactive molecule.

Chemical Softness (S): The reciprocal of hardness (S = 1/η). It indicates the molecule's ability to undergo electronic changes. A softer molecule is generally more reactive.

Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons. It is calculated from the electronic chemical potential (μ) and hardness (η).

For this compound, DFT calculations would first determine the HOMO and LUMO energies. From these values, the reactivity parameters would be calculated. Given the expected smaller HOMO-LUMO gap due to the extended conjugation of the naphthyl groups, the molecule would be predicted to have a lower chemical hardness and a higher chemical softness compared to porphyrins with smaller aryl substituents. This suggests that this compound would be more chemically reactive.

| Reactivity Parameter | Formula | Interpretation |

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Represents the "escaping tendency" of electrons. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Resistance to deformation of electron cloud; proportional to the HOMO-LUMO gap. |

| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = μ² / 2η | Propensity of the molecule to act as an electrophile. |

Molecular Dynamics Simulations for Supramolecular Assemblies

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com This technique is invaluable for understanding the dynamic behavior of molecules and their interactions in condensed phases, such as the formation of supramolecular assemblies. nih.gov For porphyrin systems, MD simulations can provide insights into aggregation behavior, host-guest interactions, and the formation of larger, ordered structures.

In the context of this compound, MD simulations would be particularly useful for studying its self-assembly properties. The large, flat aromatic surfaces of the naphthyl groups are expected to promote intermolecular π-π stacking interactions, leading to the formation of aggregates. An MD simulation would involve placing multiple porphyrin molecules in a simulation box, often with a solvent, and calculating the forces between them over time to model their motion. mdpi.com The results could reveal the preferred orientation and geometry of the stacked porphyrins, the stability of the resulting assemblies, and the dynamics of their formation and dissolution. Such simulations are critical for designing and understanding functional materials based on the self-organization of these porphyrin building blocks.

Coordination Chemistry of Meso Tetra 2 Naphthyl Porphine Metal Complexes

Synthesis and Characterization of Various Metallated meso-Tetra(2-naphthyl)porphine Complexes

The synthesis of metallated meso-tetra(2-naphthyl)porphine complexes is typically achieved through two primary routes: the direct metallation of the pre-synthesized free-base porphyrin or a one-pot synthesis where the porphyrin is formed and metallated in a single reaction vessel. researchgate.net

In the direct metallation method, the free-base meso-tetra(2-naphthyl)porphine is reacted with a metal salt, often an acetate (B1210297) or chloride salt of the desired metal, in a suitable solvent system. researchgate.net Common solvents for this reaction include glacial acetic acid, dimethylformamide (DMF), or chloroform (B151607). The reaction mixture is typically heated to reflux for a period ranging from one to several hours to facilitate the insertion of the metal ion into the porphyrin core. researchgate.net The progress of the reaction can be monitored by UV-visible spectroscopy, observing the characteristic shifts in the Soret and Q-bands upon metallation.

The one-pot synthesis offers a more streamlined approach by combining pyrrole (B145914), 2-naphthaldehyde (B31174), and a metal salt in a single reaction. researchgate.net This method, often a modification of the Lindsey synthesis, can be advantageous in terms of efficiency, although yields may vary depending on the specific metal and reaction conditions. researchgate.net

Following synthesis, the metallated complexes are purified, typically by column chromatography, and characterized using a suite of spectroscopic and analytical techniques. These include:

UV-visible (UV-vis) Spectroscopy: This is a fundamental technique for confirming metallation, as the insertion of a metal ion into the porphyrin ring leads to significant and predictable changes in the electronic absorption spectrum. The number and position of the Q-bands are particularly indicative of the metal incorporated. scispace.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the structure of the complex. The disappearance of the inner N-H proton signals of the free-base porphyrin is a clear indication of successful metallation. rsc.org For paramagnetic complexes, such as those containing Co(II), the NMR spectra will show broadened signals and significant chemical shifts. rsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) with techniques like electrospray ionization (ESI) is employed to determine the precise molecular weight of the metalloporphyrin complex, confirming its composition. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the vibrational modes of the porphyrin macrocycle and any coordinated axial ligands.

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen) in the complex, which is compared with the theoretical values to verify the purity and empirical formula. researchgate.net

A variety of metal complexes of meso-tetra(2-naphthyl)porphine have been synthesized and characterized, including those with zinc(II), copper(II), nickel(II), cobalt(II), and manganese(III). researchgate.netresearchgate.net

Influence of Central Metal Ions on Electronic and Photophysical Properties

The identity of the central metal ion exerts a profound influence on the electronic and photophysical properties of meso-tetra(2-naphthyl)porphine complexes. This is due to the interaction between the metal d-orbitals and the π-system of the porphyrin macrocycle.

Electronic Absorption Spectra: The UV-visible absorption spectra of metalloporphyrins are characterized by an intense Soret band (or B band) around 400-450 nm and weaker Q-bands in the 500-700 nm region. The position and intensity of these bands are sensitive to the central metal ion. nih.gov For instance, the metallation of a free-base porphyrin typically results in a simplification of the Q-band region from four bands to two, due to an increase in the symmetry of the molecule. scispace.com The specific metal can also cause shifts in the Soret band; for example, platinum complexes may exhibit a blue-shift, while palladium complexes can show a red-shift compared to the free-base porphyrin. bohrium.com

Fluorescence and Phosphorescence: The photophysical properties, particularly fluorescence and phosphorescence, are strongly dictated by the central metal ion.

Diamagnetic Metals: Complexes with diamagnetic metal ions, such as Zn(II), typically exhibit strong fluorescence. nih.gov

Paramagnetic and Heavy Metals: In contrast, the presence of paramagnetic metal ions like Cu(II) or heavy metal ions such as Pt(II) and Pd(II) often leads to a significant decrease in fluorescence quantum yield. nih.govbohrium.com This is attributed to the "heavy atom effect," which promotes efficient intersystem crossing from the singlet excited state to the triplet excited state. bohrium.com Consequently, these complexes may exhibit enhanced phosphorescence, particularly at low temperatures. bohrium.com Cobalt(II) and copper(II) porphyrins often show no fluorescence emission. asianpubs.org

The table below summarizes the effect of different central metal ions on the photophysical properties of meso-substituted porphyrins.

| Central Metal Ion | Typical Fluorescence Behavior | Typical Phosphorescence Behavior | Reference |

| Zn(II) | Strong fluorescence | Weak or no phosphorescence at room temperature | nih.govasianpubs.org |

| Cu(II) | No fluorescence | - | asianpubs.org |

| Ni(II) | - | - | - |

| Co(II) | No fluorescence | - | asianpubs.org |

| Pt(II) | Weak fluorescence | Stronger phosphorescence at room temperature | bohrium.com |

| Pd(II) | Weak fluorescence | Stronger phosphorescence at room temperature | bohrium.com |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Axial Ligand Binding and Coordination Sphere Studies

The ability of a metalloporphyrin to bind axial ligands is influenced by the specific metal ion and its oxidation state. For example, Sn(IV) porphyrins are typically six-coordinate, with two trans axial ligands. researchgate.net The chemical properties of iron porphyrins, which are central to the function of heme proteins, are significantly controlled by the nature of the axial ligands. nih.gov

Steric hindrance from bulky meso-substituents, such as the naphthyl groups in meso-tetra(2-naphthyl)porphine, can influence the binding of axial ligands. mdpi.com In some cases, sterically hindered porphyrins are designed to create a protected pocket that can facilitate the binding of small molecules, such as dioxygen, while preventing the formation of inactive dimeric species. mdpi.com The binding of axial ligands can be studied using various spectroscopic techniques, including UV-vis and NMR, as the coordination of a new ligand often leads to observable changes in the spectrum of the complex.

Electrochemical Properties and Redox Behavior of Metal Complexes

The electrochemical properties of metallated meso-tetra(2-naphthyl)porphine complexes are of significant interest as they provide insight into the energy levels of the molecular orbitals and the ease with which the complex can be oxidized or reduced. The redox behavior is influenced by both the central metal ion and the nature of the meso-substituents.

The redox processes in these complexes can occur at either the central metal ion or the porphyrin macrocycle. Cyclic voltammetry is a common technique used to study these processes, revealing the potentials at which oxidation and reduction occur. researchgate.netresearchgate.net

Influence of the Central Metal Ion: The central metal ion has a significant impact on the redox potentials. For example, Pt(II) and Pd(II) porphyrins are generally harder to oxidize and reduce compared to their free-base analogues, resulting in larger electrochemical redox gaps. bohrium.com The introduction of a metal ion can also alter the site of the redox process.

Influence of Meso-Substituents: The electron-donating or electron-withdrawing nature of the meso-substituents can shift the redox potentials. Electron-withdrawing groups generally make the porphyrin ring harder to oxidize and easier to reduce. bohrium.com

The table below presents a general overview of the redox behavior of some metalloporphyrins.

| Metal Complex | First Oxidation Potential (V vs. SCE) | First Reduction Potential (V vs. SCE) | Key Observations | Reference |

| Pt-porphyrins | Higher than free-base | More negative than free-base | Harder to oxidize and reduce | bohrium.com |

| Pd-porphyrins | Higher than free-base | More negative than free-base | Harder to oxidize and reduce | bohrium.com |

| Mn-porphyrins | - | - | Can exhibit metal-centered and ring-centered redox processes | - |

| Fe-porphyrins | Solvent dependent | Solvent dependent | Multiple redox steps possible, sensitive to coordination environment | bohrium.com |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The study of the electrochemical behavior of meso-tetra(2-naphthyl)porphine metal complexes is crucial for understanding their potential applications in areas such as catalysis, where electron transfer processes are fundamental.

Supramolecular Chemistry and Self Assembly of Meso Tetra 2 Naphthyl Porphine Systems

Aggregate Formation and Spectroscopic Signatures of Aggregation

The aggregation of porphyrin molecules, including meso-tetra(2-naphthyl)porphine, is a phenomenon driven by non-covalent interactions such as π-π stacking and van der Waals forces. researchgate.net This process is readily observable through changes in their electronic absorption spectra. acs.org

When porphyrins aggregate, their characteristic Soret and Q-bands in the UV-visible spectrum often exhibit shifts, broadening, or changes in intensity. acs.org For instance, the formation of J-aggregates, characterized by a head-to-tail arrangement of the porphyrin molecules, typically results in a red-shift of the Soret band. Conversely, H-aggregates, which involve a face-to-face stacking, often lead to a blue-shift.

The aggregation behavior is influenced by several factors, including solvent polarity, temperature, concentration, and the specific substituents on the porphyrin core. acs.orgacs.org In the case of meso-tetra(2-naphthyl)porphine, the bulky naphthyl groups can influence the geometry of the resulting aggregates.

A study on the aggregation of iron meso-phenylporphyrins, which are structurally related to meso-tetra(2-naphthyl)porphine, demonstrated that the extent of aggregation is correlated with the number of meso phenyl rings. acs.org This suggests that the large aromatic surfaces of the naphthyl groups in meso-tetra(2-naphthyl)porphine likely promote significant aggregation in solution.

| Spectroscopic Change | Type of Aggregate | Description |

| Red-shift of Soret band | J-aggregate | End-to-end arrangement of porphyrin molecules. |

| Blue-shift of Soret band | H-aggregate | Face-to-face stacking of porphyrin molecules. |

| Broadening of bands | General aggregation | Indicates the formation of larger, less-defined assemblies. |

| Deviation from Beer's Law | Aggregation | The linear relationship between absorbance and concentration is lost. acs.org |

Host-Guest Interactions with Macrocyclic Receptors (e.g., Cyclodextrins)

The hydrophobic cavity of cyclodextrins (CDs) provides a unique environment for encapsulating guest molecules, including porphyrins. The interaction between meso-tetra(2-naphthyl)porphine and cyclodextrins is a classic example of host-guest chemistry.

These interactions are primarily driven by hydrophobic effects, where the nonpolar porphyrin seeks to minimize its contact with the aqueous environment by entering the relatively nonpolar cavity of the cyclodextrin (B1172386). The size of the cyclodextrin cavity (α-, β-, or γ-CD) plays a crucial role in determining the stability and stoichiometry of the inclusion complex.

Studies on similar porphyrin-cyclodextrin systems have shown that the inclusion can significantly alter the photophysical properties of the porphyrin. researchgate.net For example, encapsulation within a cyclodextrin can:

Prevent aggregation: By encapsulating the porphyrin, the cyclodextrin can sterically hinder the π-π stacking that leads to aggregation.

Modify photochemical behavior: The confined environment of the cyclodextrin cavity can influence excited state lifetimes and energy transfer processes. researchgate.net

Research on meso-tetrakis(2-thienyl)porphyrin, a related compound, revealed the formation of 1:1 and 1:2 inclusion complexes with different types of cyclodextrins. researchgate.net It is plausible that meso-tetra(2-naphthyl)porphine would exhibit similar behavior, with the bulky naphthyl groups interacting with the cyclodextrin cavities.

| Cyclodextrin Type | Cavity Size | Potential Interaction with meso-Tetra(2-naphthyl)porphine |

| α-Cyclodextrin | Small | May form a 1:1 complex with one of the naphthyl groups. |

| β-Cyclodextrin | Medium | Likely to form stable 1:1 or 1:2 complexes with the naphthyl substituents. |

| γ-Cyclodextrin | Large | Could potentially encapsulate a larger portion of the porphyrin molecule. |

Interactions with Inorganic Surfaces (e.g., Clay Minerals)

The adsorption of porphyrins onto inorganic surfaces like clay minerals is a field of significant interest due to potential applications in catalysis and materials science. srce.hr Clay minerals, such as montmorillonite (B579905), possess layered structures with charged surfaces that can interact with porphyrin molecules. srce.hrresearchgate.net

A study on the adsorption of meso-tetra-naphthylporphyrin (TNPH2) onto montmorillonite clay revealed a significant interaction. researchgate.netdergipark.org.tr The visible absorption spectra of TNPH2 adsorbed on the clay showed a distinct red-shift of 10 nm compared to its spectrum in acetic acid solution. researchgate.netdergipark.org.tr This spectral shift suggests that the porphyrin molecules adopt a more planar conformation on the clay surface. srce.hrresearchgate.netdergipark.org.tr

These interactions are often a combination of electrostatic forces, ion exchange, and van der Waals interactions. The acidic nature of some clay surfaces can also lead to the protonation of the porphyrin core. srce.hr Furthermore, the clay can facilitate the incorporation of metal ions into the porphyrin ring, forming metalloporphyrins. researchgate.netdergipark.org.tr

| Clay Mineral | Key Property | Interaction with meso-Tetra(2-naphthyl)porphine |

| Montmorillonite | Swelling clay with cation exchange capacity. researchgate.netdergipark.org.tr | Adsorption leads to a more planar conformation of the porphyrin. researchgate.netdergipark.org.tr |

| Kaolinite | Non-swelling clay. srce.hr | Interaction is likely limited to the external surface. |

| Saponite | A type of smectite clay. srce.hr | Can influence the aggregation state of adsorbed porphyrins. srce.hr |

Directed Self-Assembly into Nanostructures (e.g., Nanotubes, Nanofibers)

The inherent tendency of porphyrins to self-assemble can be harnessed to create well-defined nanostructures such as nanotubes, nanofibers, and nanorods. researchgate.netfrontiersin.orgmdpi.com This "bottom-up" approach to nanomaterial fabrication is driven by the precise control of non-covalent interactions. mdpi.com

The formation of these nanostructures is highly dependent on the molecular design of the porphyrin, including the nature of its peripheral substituents. The large, planar naphthyl groups of meso-tetra(2-naphthyl)porphine can promote the extended π-stacking required for the formation of one-dimensional nanostructures.

By carefully controlling experimental conditions such as solvent composition, pH, and temperature, it is possible to direct the self-assembly of porphyrins into specific morphologies. For example, the use of oppositely charged porphyrin monomers can lead to the formation of nanotubes through electrostatic interactions. mdpi.com Phase-transfer ionic self-assembly is another technique that has been used to create porphyrin nanofiber bundles. researchgate.net

These self-assembled porphyrin nanostructures exhibit interesting photophysical and electronic properties, making them promising candidates for applications in areas such as:

Artificial light-harvesting systems: Mimicking the function of chlorophyll (B73375) in photosynthesis. frontiersin.org

Sensors: Detecting the presence of specific molecules. frontiersin.org

Nanoelectronics: Serving as components in molecular wires and other devices. frontiersin.org

| Nanostructure | Formation Principle | Potential Application |

| Nanotubes | Rolling up of porphyrin sheets or hierarchical assembly of smaller units. frontiersin.orgoup.com | Nano-scale channels for transport, catalysis. frontiersin.org |

| Nanofibers | One-dimensional stacking of porphyrin molecules. researchgate.net | Light-harvesting antennae, conductive wires. researchgate.net |

| Nanorods | Controlled, anisotropic growth of porphyrin aggregates. mdpi.com | Components in optoelectronic devices. mdpi.com |

Advanced Structural Characterization Techniques for Meso Tetra 2 Naphthyl Porphine and Its Assemblies

X-ray Crystallography (Single Crystal and Powder Diffraction)

X-ray crystallography is an indispensable tool for the precise determination of molecular and crystal structures. For porphyrins, it provides definitive information on the planarity of the macrocycle, the orientation of the meso-substituents, and the intermolecular interactions that govern the formation of solid-state architectures.

Powder X-ray Diffraction (PXRD) is utilized to analyze the crystalline nature of bulk materials. It is particularly useful for identifying the crystal phases present in a sample and for monitoring structural changes, such as those occurring during desolvation or thermal treatment of porphyrin frameworks. rsc.org For instance, in studies of metal-porphyrin frameworks (MPFs), PXRD patterns are used to compare the as-synthesized, desolvated, and resolvated states, revealing shifts in the diffraction peaks that indicate changes in the interlayer spacing of layered structures. rsc.org A typical PXRD analysis of a crystalline powder of meso-tetra(2-naphthyl)porphine would provide a diffraction pattern with characteristic peaks at specific 2θ angles, which serves as a fingerprint for its crystal structure.

| Crystallographic Parameter | Typical Information Obtained for Porphyrins |

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | Symmetry of the unit cell (e.g., P21/a) google.com |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating unit |

| Bond Lengths (e.g., M-N, C-C, C-N) | Insights into bonding and electronic structure researchgate.net |

| Bond Angles | Information on molecular geometry |

| Dihedral Angles | Orientation of meso-substituents relative to the porphyrin plane |

| Intermolecular Interactions | H-bonding, π-π stacking distances and geometries |

Electron Microscopy (SEM, TEM) for Morphological and Nanostructural Analysis

Electron microscopy techniques are paramount for visualizing the morphology and nanostructure of self-assembled porphyrin architectures, which can range from simple particles to complex hierarchical structures.

Transmission Electron Microscopy (TEM) offers even higher resolution, allowing for the visualization of the internal structure of nanomaterials. TEM is crucial for determining whether structures are solid or hollow. For instance, in the study of photoresponsive porphyrin nanotubes formed from meso-tetrakis(4-sulfonatophenyl)porphyrin and a tin(IV) porphyrin, TEM images confirmed that the nanotubes were hollow with open ends, and provided precise measurements of their inner and outer diameters. frontierspecialtychemicals.com This level of detail is critical for understanding the formation mechanism and potential applications of such nanostructures.

| Microscopy Technique | Information Obtained | Typical Findings for Porphyrin Assemblies |

| SEM | Surface morphology, size, and shape of assemblies. | Flakes, strips, nanorods, nanotubes, flower-like structures. frontiersin.orgfrontiersin.orgfrontierspecialtychemicals.commdpi.com |

| TEM | Internal structure, dimensions of hollow structures. | Hollow nanotubes with defined inner and outer diameters. frontierspecialtychemicals.com |

Atomic Force Microscopy (AFM) for Surface Topography and Self-Assembled Structures

Atomic Force Microscopy (AFM) is a powerful tool for imaging surfaces at the nanoscale and can be performed on samples in air or liquid. It provides three-dimensional topographical information and can also probe mechanical properties.

AFM is particularly well-suited for studying the self-assembly of porphyrins on surfaces. It has been used to visualize the formation of helical aggregates, fibers, and other hierarchical assemblies from chiral porphyrin monomers. acs.org These studies can reveal the dimensions of the self-assembled structures, such as the width and helical pitch of fibers. acs.org For assemblies of meso-tetra(4-pyridyl)porphyrin derivatives, AFM has been used to characterize the morphology of deposits, which can consist of one-dimensional nanostructures or two-dimensional objects depending on the central metal ion. researchgate.net Analysis of meso-tetra(2-naphthyl)porphine films or self-assembled structures on a substrate by AFM would yield detailed topographical maps, revealing the height, width, and arrangement of any resulting nanostructures, providing insights into the packing and ordering of the molecules.

| AFM Measurement | Information Provided | Example from Porphyrin Studies |

| Topography Imaging | 3D surface profile, height, and width of nanostructures. | Visualization of helical fibers with measurable pitch and width. acs.org |

| Phase Imaging | Information on material properties (e.g., adhesion, stiffness). | Can distinguish between different components in a composite material. |

| Height Profile Analysis | Quantitative measurement of the dimensions of features. | Determination of the height of stacked porphyrin ribbons (e.g., ~20 nm). frontierspecialtychemicals.com |

Thermal Analysis (Thermogravimetric Analysis, Differential Scanning Calorimetry)

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. They are crucial for determining the thermal stability and phase behavior of porphyrin compounds.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. TGA curves provide information about decomposition temperatures, the presence of residual solvents or water, and the thermal stability of the material. For example, the TGA of meso-tetraphenylporphyrin (TPP) showed that the compound was thermally stable up to 309 °C with only a 2% weight loss, indicating its suitability for applications requiring high thermal stability. frontiersin.org TGA is also used to assess the stability of porphyrin-based frameworks, with some showing stability up to 450 °C. rsc.org A TGA of meso-tetra(2-naphthyl)porphine would establish its decomposition temperature and provide a quantitative measure of its thermal robustness.

Differential Scanning Calorimetry (DSC) measures the difference in the amount of heat required to increase the temperature of a sample and a reference. DSC thermograms reveal thermal transitions such as melting points, glass transitions, and crystallization events. In porphyrin research, DSC is used to study the phase behavior of liquid crystalline porphyrins and to identify phase transition temperatures. isuct.ru For instance, DSC has been used to investigate the thermal events of various meso-substituted porphyrins, indicating the formation of new solid-state phases. researchgate.net For meso-tetra(2-naphthyl)porphine, DSC analysis would identify its melting point and any other phase transitions, which is important for material processing and application design.

| Thermal Analysis Technique | Data Obtained | Significance for Porphyrins |

| TGA | Mass loss vs. Temperature | Determines thermal stability and decomposition temperature. rsc.orgfrontiersin.org |

| DSC | Heat flow vs. Temperature | Identifies melting points, glass transitions, and other phase changes. isuct.ruresearchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.